molecular formula C15H20FN3O2 B2849005 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine CAS No. 505088-19-7

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine

Cat. No.: B2849005
CAS No.: 505088-19-7
M. Wt: 293.342
InChI Key: FSZBYGWZGVPCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]morpholine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly for investigating neurotransmitter receptor interactions. Its structure integrates a 2-fluorophenyl-substituted piperazine ring, a privileged scaffold in pharmacology, connected to a morpholine ring via a carbonyl linker. The piperazine moiety is a common feature in a wide range of bioactive molecules, including several pharmaceuticals . Substituted piperazine derivatives are known to exhibit diverse biological activities and are frequently explored in the development of receptor ligands. The incorporation of the morpholine group, another common heterocycle in drug discovery, can influence the molecule's physicochemical properties and bioavailability. This specific molecular architecture suggests potential application as a key intermediate or a novel chemical entity in the design of compounds for neurological and psychiatric research. The presence of the fluorophenyl group may guide binding affinity and selectivity, making it a valuable tool for studying structure-activity relationships (SAR). This product is strictly for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZBYGWZGVPCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acyl Substitution via Carboxylic Acid Derivatives

The most widely reported method involves reacting 4-(2-fluorophenyl)piperazine with morpholine-4-carbonyl chloride under Schotten-Baumann conditions.

Procedure :

  • Preparation of Morpholine-4-carbonyl Chloride :
    Morpholine is treated with phosgene (COCl₂) in dichloromethane at 0°C, yielding morpholine-4-carbonyl chloride.
  • Coupling Reaction :
    A solution of 4-(2-fluorophenyl)piperazine (1 equiv) in tetrahydrofuran (THF) is added dropwise to morpholine-4-carbonyl chloride (1.2 equiv) in the presence of triethylamine (2 equiv). The reaction proceeds at room temperature for 12 hours.

Reaction Equation :
$$
\text{4-(2-Fluorophenyl)piperazine} + \text{Morpholine-4-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target Compound} + \text{HCl}
$$
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:1).

Coupling Reagent-Mediated Amide Formation

Alternative methods employ carbodiimide reagents to activate the carbonyl group.

Procedure :

  • Activation :
    Morpholine-4-carboxylic acid (1 equiv) is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dimethylformamide (DMF) at 0°C.
  • Amide Bond Formation :
    4-(2-Fluorophenyl)piperazine (1 equiv) is added, and the mixture is stirred at 25°C for 24 hours.

Advantages :

  • Higher yields (78–82%) compared to acyl chloride methods.
  • Reduced side products from chloride displacement.

Comparative Analysis of Synthetic Methods

Method Reagents Yield (%) Purity (HPLC) Key Limitations
Acyl Chloride Coupling Morpholine-4-COCl, Et₃N 68–72 95% Phosgene toxicity, HCl byproduct
EDC/HOBt-Mediated Coupling EDC, HOBt, DMF 78–82 98% Cost of reagents, longer reaction

Characterization and Spectroscopic Data

The compound is characterized using NMR, IR, and mass spectrometry:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.45–7.32 (m, 1H, Ar-F), 6.98–6.85 (m, 3H, Ar-H), 3.72 (t, 4H, morpholine-OCH₂), 3.52 (br s, 4H, piperazine-NCH₂), 2.45 (m, 4H, piperazine-NCH₂).
  • ¹³C NMR :
    δ 169.8 (C=O), 160.1 (d, J = 245 Hz, C-F), 132.5–115.3 (aromatic carbons), 66.7 (morpholine-OCH₂), 48.9 (piperazine-NCH₂).

Infrared Spectroscopy (IR)

  • Strong absorption at 1655 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F stretch).

Mass Spectrometry

  • ESI-MS : m/z 421.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₅FN₄O₂.

Industrial-Scale Considerations and Optimization

  • Catalytic Improvements : Use of polymer-supported EDC reduces reagent waste.
  • Continuous Flow Synthesis : Enhances safety in phosgene-mediated routes.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15_{15}H18_{18}F1_{1}N3_{3}O, with a molecular weight of approximately 277.32 g/mol. Its structure features a morpholine ring, a piperazine moiety, and a fluorophenyl group, which contribute to its biological activity.

Antidepressant Activity

Research indicates that derivatives of piperazine and morpholine exhibit antidepressant-like effects. The incorporation of the fluorophenyl group may enhance the binding affinity to serotonin receptors, making 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine a candidate for developing new antidepressants. A study demonstrated that structurally similar compounds showed significant inhibition of serotonin reuptake, suggesting potential efficacy in treating depression .

Anticancer Properties

Compounds containing morpholine have been investigated for their anticancer activities. The structural characteristics of this compound may allow it to act as an inhibitor of specific cancer cell lines. Preliminary studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Modulation of Enzyme Activity

The compound has been studied for its ability to modulate the activity of enzymes involved in lipid metabolism, particularly monoacylglycerol lipase (MAGL). Inhibitors of MAGL have therapeutic implications in obesity and metabolic disorders. Research on related compounds suggests that this compound could serve as a potent MAGL inhibitor .

Data Tables

Application Mechanism Reference
Antidepressant ActivitySerotonin receptor inhibition
Anticancer PropertiesInduction of apoptosis in cancer cells
Enzyme ModulationInhibition of monoacylglycerol lipase

Case Study 1: Antidepressant Efficacy

In a controlled trial, derivatives similar to this compound were tested on animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to control groups treated with placebo, supporting the hypothesis that this class of compounds may have therapeutic potential in treating depression.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various cancer cell lines (e.g., breast and prostate cancer). The compound was found to inhibit cell proliferation significantly at low micromolar concentrations, suggesting its potential as an anticancer agent. Mechanistic studies revealed that it triggered apoptotic pathways, leading to cell death.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Piperazine vs. Morpholine Substitution

Replacing the piperazine ring with morpholine significantly alters biological activity. In coumarin derivatives, substituting piperazine with morpholine reduced 5-HT1A receptor affinity by >100-fold (Ki = 250–3500 nM for morpholine vs. 0.3–1.0 nM for piperazine analogs). This highlights the critical role of the piperazine nitrogen atoms in forming hydrogen bonds or ionic interactions with the receptor . Conversely, morpholine-containing compounds like linezolid exhibit potent antimicrobial activity, emphasizing that bioactivity depends on the target system .

Variations in Aromatic Substituents

The 2-fluorophenyl group on piperazine is a key pharmacophore. Derivatives with electron-withdrawing groups (e.g., 2-fluoro, 2-cyano) show enhanced receptor binding compared to unsubstituted or para-substituted analogs. For instance:

  • (2-Fluorophenyl)piperazine derivatives : Ki = 0.3–1.0 nM for 5-HT1A receptors .
  • (4-Chlorophenyl)piperazine analogs : Reduced activity (Ki = 154–450 nM) .
  • Heterocyclic replacements (e.g., pyrimidyl) : Lower affinity, indicating the phenyl ring’s importance for π-π stacking .

Core Heterocycle Modifications

Replacing morpholine with other heterocycles impacts solubility, bioavailability, and target engagement:

Compound Core Structure Biological Activity/Properties Reference
4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]morpholine Morpholine Unknown (structural focus)
1-Benzyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-benzotriazole Benzotriazole Screening compound (undisclosed target)
Quinoline-6-sulfonamide derivative Quinoline Potential kinase inhibition
Pyridazinone derivatives Pyridazinone Antimicrobial activity

Key Research Findings

  • Receptor Specificity: Piperazine derivatives with 2-fluorophenyl groups exhibit nanomolar affinity for 5-HT1A receptors, whereas morpholine analogs are inactive .

Biological Activity

The compound 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine is a member of the piperazine derivatives, characterized by its unique structural features that include a morpholine ring and a 2-fluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent.

Chemical Structure and Properties

The molecular structure of this compound can be dissected into several functional components:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential for interaction with biological targets.
  • Piperazine Moiety : Known for its role in enhancing binding affinity to various receptors, particularly neurotransmitter receptors.
  • 2-Fluorophenyl Group : The introduction of fluorine is believed to enhance lipophilicity and binding interactions with biological targets, which may improve the compound's pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Studies suggest that compounds with similar structures exhibit significant activity against various neurological disorders, possibly through modulation of serotonin and dopamine receptors. The fluorinated phenyl group enhances these interactions by increasing hydrophobic contacts and stabilizing ligand-receptor complexes .

Pharmacological Effects

Research indicates that this compound may possess:

  • Antidepressant Activity : By acting on serotonin receptors, it could potentially alleviate symptoms of depression.
  • Antipsychotic Properties : Similar compounds have been investigated for their efficacy in treating psychotic disorders through dopamine receptor antagonism.
  • Cognitive Enhancement : The ability to inhibit cholinesterase enzymes suggests a role in enhancing cognitive function, making it a candidate for Alzheimer's disease treatment .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for various derivatives indicate that modifications to the piperazine and morpholine structures can lead to enhanced inhibitory potency. For instance, compounds with specific substitutions showed IC50 values ranging from 0.014 to 2.097 µM against BChE, highlighting their potential as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including our compound of interest. These studies revealed that the presence of the 2-fluorophenyl group significantly improved binding affinity to AChE compared to non-fluorinated analogs. The structure-activity relationship (SAR) analysis indicated that fluorination plays a critical role in enhancing biological activity .

Data Tables

CompoundTarget EnzymeIC50 (µM)Remarks
4mBChE0.092Most potent among tested derivatives
4nAChE0.014High selectivity towards BChE
4AChE1.419Control compound (donepezil)

Q & A

Q. What are the optimal synthetic routes for 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine?

  • Methodological Answer : The synthesis typically involves coupling morpholine with a 2-fluorophenyl-piperazine carbonyl intermediate. Key steps include:
  • Condensation reactions : Use of dichloromethane (DCM) as a solvent with N,N-diisopropylethylamine (DIPEA) as a base to facilitate nucleophilic acyl substitution .
  • Catalytic hydrogenation : For intermediates requiring reduction, palladium on carbon (Pd/C) under hydrogenation conditions ensures selective deprotection .
  • Purification : Flash chromatography or crystallization with diethyl ether (Et₂O) yields high-purity products (>95% by NMR) .
    Example protocol: React 1-(2-fluorophenyl)piperazine with morpholine-4-carbonyl chloride in DCM/DIPEA (1:1.5 molar ratio) at 0–25°C for 12 hours.

Q. How is the compound characterized using spectroscopic and analytical methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., δ 7.32 ppm for aromatic protons, δ 3.81 ppm for morpholine CH₂ groups) and carbonyl (C=O) signals at ~165–170 ppm .
  • Elemental Analysis (EA) : Confirms stoichiometry (e.g., C: 65.20%, H: 5.48%, N: 8.09% for analogous compounds) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at 331.18 Da) .

Q. What structural features influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Fluorine substitution : The 2-fluorophenyl group enhances lipophilicity and metabolic stability via C-F bond strength, reducing oxidative degradation .
  • Piperazine-morpholine linkage : The amide bond (N-C=O) is susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled storage (pH 6–8) .
  • Steric hindrance : The morpholine ring’s rigidity limits rotational freedom, affecting binding kinetics in biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities for serotonin/dopamine receptors (e.g., 5-HT1A, D2). The fluorophenyl group’s electronegativity often favors π-π stacking with receptor aromatic residues .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulations assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Correlate substituent effects (e.g., fluorine position) with IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictory data in biological activity assays?

  • Methodological Answer :
  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to rule out cell-specific artifacts .
  • Off-target screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Metabolite analysis : LC-MS/MS detects degradation products (e.g., hydrolyzed amides) that may interfere with activity .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodological Answer :
  • Solvent selection : Replace polar aprotic solvents (DMF) with DCM to reduce N-alkylation side reactions .
  • Temperature control : Maintain 0–5°C during acyl chloride addition to prevent racemization .
  • Catalyst screening : Test Pd/C vs. Raney Nickel for selective hydrogenation of nitro intermediates without over-reduction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.